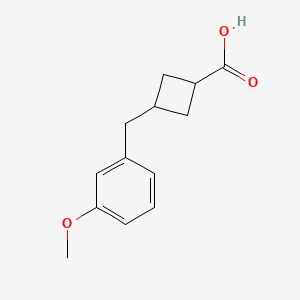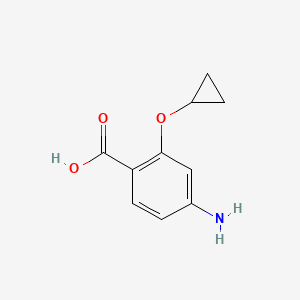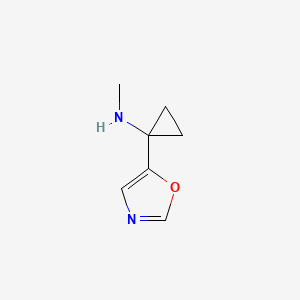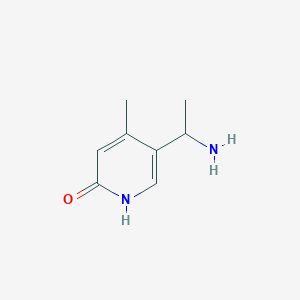
5-(1-Aminoethyl)-4-methylpyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Aminoethyl)-4-methylpyridin-2-ol: is an organic compound with a pyridine ring substituted with an aminoethyl group at the 5-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-4-methylpyridin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position through a hydroxylation reaction using reagents like sodium hydroxide and hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(1-Aminoethyl)-4-methylpyridin-2-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted derivatives with different functional groups replacing the amino or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Materials Science: The compound is used in the development of new materials with unique properties, such as improved conductivity and stability.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of 5-(1-Aminoethyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The hydroxyl group at the 2-position can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Methylpyridine: Lacks the aminoethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
5-(1-Aminoethyl)pyridin-2-ol: Similar structure but without the methyl group at the 4-position, leading to variations in its chemical behavior and applications.
2-Amino-4-methylpyridine:
Uniqueness: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-(1-aminoethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
RQZDKIKLCIWXRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC=C1C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


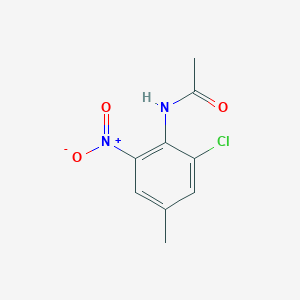
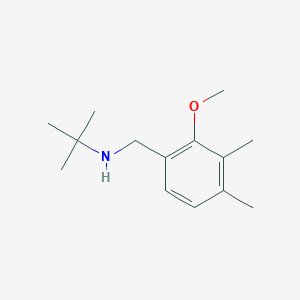
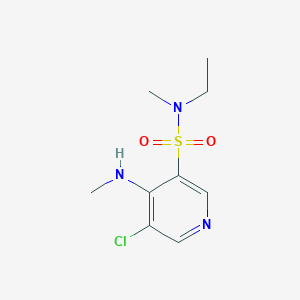
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
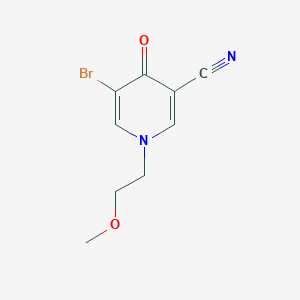
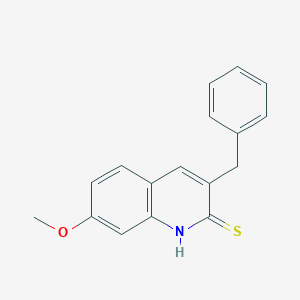
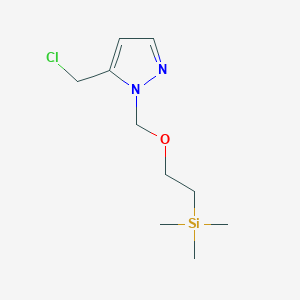
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
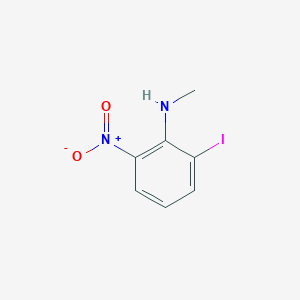
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
